2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a chemical compound with the molecular formula C16H13BrFNO. It is known for its unique structure, which includes an azetidine ring, a bromine atom, and a fluorine atom attached to a benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-3-fluorobenzophenone with azetidine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the formation of the azetidinomethyl group.
Industrial Production Methods
While specific industrial production methods for 2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Drug Discovery: The compound’s unique structure makes it a potential candidate for developing new pharmaceuticals.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. For instance, the azetidine ring and halogen atoms may play a role in binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorobenzophenone: Lacks the azetidinomethyl group, making it less versatile in certain reactions.
2’-Azetidinomethylbenzophenone: Does not contain the bromine and fluorine atoms, which may affect its reactivity and applications.
4-Bromo-3-fluorobenzophenone derivatives: Various derivatives with different substituents can be compared to highlight the unique properties of 2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone.
Uniqueness
The presence of the azetidine ring, bromine, and fluorine atoms in 2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone makes it unique compared to similar compounds.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAVKDGYZRFLAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643712 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-97-7 |
Source
|
Record name | [2-(1-Azetidinylmethyl)phenyl](4-bromo-3-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.